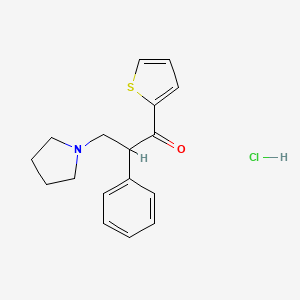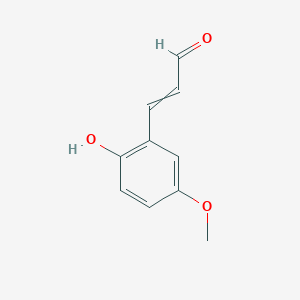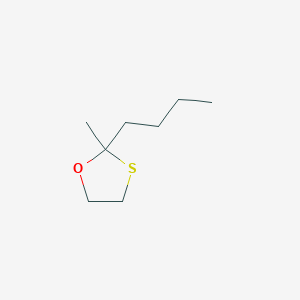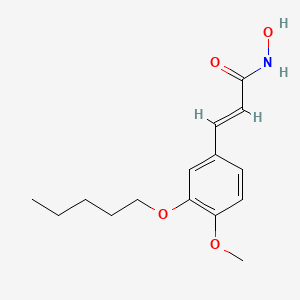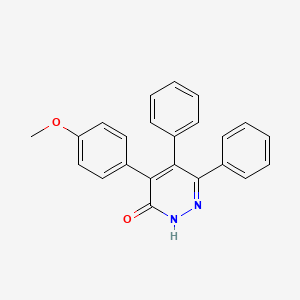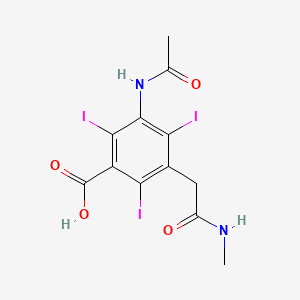
Benzoic acid, 3-acetamido-5-(methylcarbamoylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-acetamido-5-(methylcarbamoylmethyl)- is a complex organic compound with a molecular structure that includes 11 hydrogen atoms, 12 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is part of the benzoic acid family, which is known for its wide range of applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of benzoic acid, 3-acetamido-5-(methylcarbamoylmethyl)- can be achieved through several methods. One common approach involves the use of p-aminobenzoic acid and 1-amino-8-naphthol-3,6-disulfonic acid as raw materials. The synthesis process includes steps such as diazotization, acetylation, and coupling . This method is advantageous due to its simplicity, mild reaction conditions, and high product purity. Additionally, the raw materials are relatively inexpensive and easy to obtain.
Analyse Des Réactions Chimiques
Benzoic acid, 3-acetamido-5-(methylcarbamoylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 3-acetamido-5-acetylfuran, a related compound, can produce 3-acetamido-5-carboxyfuran . This reaction is facilitated by reagents such as CuO, I2, and pyridine. The compound’s acetamido group plays a crucial role in stabilizing radical adducts during these reactions .
Applications De Recherche Scientifique
This compound has several scientific research applications. In the field of medicinal chemistry, derivatives of benzoic acid, such as 5-acetamido-2-hydroxy benzoic acid, have been studied for their analgesic activity . These derivatives have shown better bioavailability and binding affinity with COX-2 receptors, making them potential candidates for non-steroidal anti-inflammatory drugs (NSAIDs) . Additionally, benzoic acid derivatives have been explored as trans-sialidase inhibitors for anti-Chagas drugs .
Mécanisme D'action
The mechanism of action of benzoic acid, 3-acetamido-5-(methylcarbamoylmethyl)- involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to selectively bind to COX-2 receptors, inhibiting their activity and reducing inflammation . The acetamido group in the compound’s structure enhances its binding affinity and selectivity towards these receptors.
Comparaison Avec Des Composés Similaires
Benzoic acid, 3-acetamido-5-(methylcarbamoylmethyl)- can be compared with other similar compounds, such as 5-acetamido-2-hydroxy benzoic acid and 3-acetamido-5-acetylfuran . While these compounds share structural similarities, their reactivity and applications differ. For instance, 5-acetamido-2-hydroxy benzoic acid derivatives have shown better bioavailability and binding affinity with COX-2 receptors, whereas 3-acetamido-5-acetylfuran is more reactive under oxidation conditions .
Propriétés
Numéro CAS |
32637-73-3 |
|---|---|
Formule moléculaire |
C12H11I3N2O4 |
Poids moléculaire |
627.94 g/mol |
Nom IUPAC |
3-acetamido-2,4,6-triiodo-5-[2-(methylamino)-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C12H11I3N2O4/c1-4(18)17-11-9(14)5(3-6(19)16-2)8(13)7(10(11)15)12(20)21/h3H2,1-2H3,(H,16,19)(H,17,18)(H,20,21) |
Clé InChI |
PLROFPAIYINOGV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)CC(=O)NC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)
![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)

![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
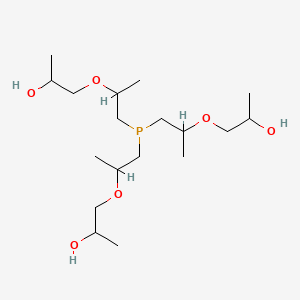
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)

